1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one
Description
This compound is a pyrimidin-4-one derivative featuring a 2-sulfanylidene group, substituted with chlorophenyl, methoxyphenyl, and phenyldiazenyl moieties. The diazenyl group (-N=N-) could further enhance conjugation, influencing electronic properties and binding interactions. While direct data on its biological activity are unavailable in the provided evidence, structurally related dihydropyrimidinone derivatives are known for antimicrobial properties .
Properties
CAS No. |
76153-11-2 |
|---|---|
Molecular Formula |
C23H17ClN4O3S |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C23H17ClN4O3S/c1-31-19-14-8-7-13-18(19)28-22(30)20(26-25-15-9-3-2-4-10-15)21(29)27(23(28)32)17-12-6-5-11-16(17)24/h2-14,29H,1H3 |
InChI Key |
QZNPIBOTGUTOKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=C(N(C2=S)C3=CC=CC=C3Cl)O)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Chlorophenyl derivatives : Typically introduced via substituted anilines or chlorophenyl precursors.
- Methoxyphenyl groups : Often introduced by using anisole derivatives or methoxy-substituted anilines.
- Diazenyl (azo) group : Formed by diazotization of aromatic amines followed by azo coupling.
- Pyrimidin-4-one core with sulfanylidenyl group : Usually derived from thiobarbituric acid or 2-thiobarbituric acid analogs.
Preparation of 6-Hydroxy-3,4-dihydroquinolinone and Related Pyrimidinones
A relevant process involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using Lewis acids (e.g., AlCl3) in high boiling solvents like DMSO at elevated temperatures (150–220 °C), yielding 6-hydroxy-3,4-dihydroquinolinone intermediates with high purity and yield.
This step is crucial as it forms the hydroxy-substituted heterocyclic core, which can be further functionalized.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | N-(4-methoxyphenyl)-3-chloropropionamide + AlCl3 (3-5 eq) in DMSO, 150-220 °C | Intramolecular Friedel-Crafts alkylation yielding 6-hydroxy-3,4-dihydroquinolinone |
Azo Coupling and Diazenyl Group Introduction
The diazenyl (azo) group at the 5-position is typically introduced by diazotization of an aromatic amine (e.g., aniline derivatives) followed by coupling with the pyrimidinone nucleus or its precursors.
- Diazotization: Aromatic amine is treated with nitrous acid under acidic conditions at low temperature to form the diazonium salt.
- Coupling: The diazonium salt is reacted with the activated position on the pyrimidinone ring or an intermediate to form the azo linkage.
This step requires careful control of pH, temperature, and stoichiometry to achieve selective coupling.
Introduction of the Sulfanylidenyl Group
The 2-sulfanylidenepyrimidin-4-one moiety indicates the presence of a thiocarbonyl or thiol-substituted pyrimidine ring.
- Thiobarbituric acid derivatives are common precursors.
- The sulfanylidenyl group can be introduced by reaction of barbituric acid analogs with sulfur sources or by direct substitution of oxygen by sulfur in the pyrimidinone ring.
- Preparation methods include condensation of thiobarbituric acid with substituted aromatic aldehydes or amines under acidic catalysis.
Multi-Component Condensation Reactions
A reported method for related triaryl diketones with sulfanylidenyl groups involves a three-component reaction:
- 3-aryl substituted propargyl alcohol
- Chalcone compounds (α,β-unsaturated ketones)
- Thiol derivatives
These are refluxed in acidic solvent conditions to yield 2-((sulfenyl)methyl)-1,3,5-triaryl-1,5-diketones, which are structurally related to the pyrimidinone core with sulfanylidenyl substitution.
Summary Table of Preparation Methods
Recommendations for Experimental Practice
- Employ stoichiometric control of Lewis acids (3-5 equivalents) and maintain reaction temperatures between 150-220 °C for optimal intramolecular cyclization.
- Use freshly prepared diazonium salts and maintain low temperatures during azo coupling to prevent side reactions.
- Acid catalysis with para-toluene sulfonic acid (p-TSA) under reflux is effective for condensation with thiobarbituric acid derivatives.
- Utilize spectroscopic techniques (1H NMR, 13C NMR, FT-IR, UV-Vis) and computational methods (DFT) for structural confirmation and reactivity analysis.
This comprehensive analysis synthesizes available data on preparation methodologies for this complex pyrimidinone derivative, providing a foundation for researchers aiming to synthesize or modify such compounds for pharmaceutical or material science applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the diazenyl group can produce an amine derivative.
Scientific Research Applications
1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone Derivatives
Key Structural and Functional Differences:
- Substituent Effects: The target compound’s 2-chlorophenyl and 2-methoxyphenyl groups likely enhance lipophilicity compared to the simpler methyl/phenyl substituents in the dihydropyrimidinone derivative . This could improve membrane permeability in biological systems. The sulfanylidene group in both compounds may facilitate hydrogen bonding, influencing crystal packing and solubility.
Biological Activity :
- The dihydropyrimidin-2(1H)-thione analog () exhibits antibacterial and antifungal activity, attributed to the thione group’s ability to coordinate metal ions or disrupt enzyme function. The target compound’s diazenyl group may introduce additional redox activity, which could enhance or modify its bioactivity .
Thienopyrimidinone Derivatives
- Structural Divergence: The thienopyrimidinone core () incorporates a fused thiophene ring, increasing aromaticity and rigidity compared to the pyrimidinone scaffold. This structural difference may reduce conformational flexibility, affecting binding to biological targets . The methylsulfanyl substituent in ’s compound could act as a metabolically labile group, whereas the target compound’s methoxyphenyl group offers greater stability under physiological conditions.
Pyridinone and Pyrazole Derivatives
- Functional Comparisons: A pyridinone derivative () with a chloro-fluorophenyl substituent (CAS 1453848-26-4) has a molecular weight of 440.86 g/mol, significantly larger than the target compound’s estimated mass (~450–500 g/mol). This difference may impact pharmacokinetic properties like absorption and distribution . Pyrazole derivatives () with dichlorophenyl and methoxyphenyl groups highlight the role of halogenated aryl groups in enhancing binding affinity to hydrophobic enzyme pockets. The target compound’s phenyldiazenyl group introduces a unique planar structure that could mimic peptide bonds or aromatic stacking interactions .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding and Crystal Packing: The sulfanylidene group in the target compound likely participates in S–H···O/N hydrogen bonds, similar to the thione group in ’s dihydropyrimidinone. These interactions influence melting points and solubility . This contrasts with the methylsulfanyl group in ’s compound, which lacks strong hydrogen-bonding capacity .
Validation of Structural Features :
- Software like SHELXL () is critical for refining crystal structures of such complex molecules. The target compound’s diazenyl and sulfanylidene groups may introduce challenges in resolving torsional angles and disorder, requiring high-resolution data for accurate modeling .
Biological Activity
The compound 1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C23H23ClN4O3S
- Molecular Weight : 455.97 g/mol
- IUPAC Name : 1-(2-chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one
This compound features a diazenyl group, which is known for its role in various biological activities, including anti-cancer and antimicrobial effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The antimicrobial efficacy is often measured using Minimum Inhibitory Concentration (MIC) values against various pathogens. For instance, compounds with diazenyl groups have shown effectiveness against resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.05 |
| Escherichia coli | 0.1 |
| Bacillus subtilis | 0.02 |
Antioxidant Activity
The antioxidant potential of this compound can be evaluated through various assays, including DPPH radical scavenging and FRAP assays. These tests measure the ability of the compound to neutralize free radicals and reduce oxidative stress.
Anti-cancer Activity
Research has suggested that similar diazenyl compounds possess anti-cancer properties by inducing apoptosis in cancer cells. Mechanistic studies indicate that these compounds may inhibit specific signaling pathways involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study conducted on a series of diazenyl compounds, including derivatives of the target compound, demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Anti-cancer Properties
Another significant study focused on the anti-cancer effects of diazenyl pyrimidine derivatives. The results indicated that these compounds could effectively induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one, and how are key intermediates validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted pyrimidine precursors with diazenyl and sulfanyl groups. Key intermediates (e.g., chlorophenyl or methoxyphenyl derivatives) are validated via NMR (to confirm regioselectivity) and HPLC-MS (to assess purity ≥95%). For example, similar pyrimidinone derivatives are synthesized using Suzuki-Miyaura coupling for aryl group introduction .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and confirming functional group integrity?
- Methodological Answer :
- FT-IR : Identifies hydroxy (-OH) and sulfanylidenepyrimidinone (C=S) stretches (e.g., 3200–3400 cm⁻¹ for -OH, 1100–1250 cm⁻¹ for C=S).
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm).
- X-ray crystallography : Validates molecular geometry; SHELXL refinement is used for resolving bond-length discrepancies (e.g., C-Cl bond precision ±0.01 Å) .
Q. How is purity assessed, and what solvent systems are optimal for chromatographic separation?
- Methodological Answer : Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). For structurally similar compounds, mobile phases with 0.1% formic acid improve peak resolution. LC-MS with ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods predict hydrogen-bonding interactions in the crystal lattice, and what experimental validation is required?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model hydrogen-bonding networks, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O–H⋯O/S interactions). Experimental validation requires single-crystal XRD with SHELXL refinement to compare predicted vs. observed H-bond geometries (e.g., donor-acceptor distances <3.0 Å) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response assays : Establish IC₅₀/EC₅₀ values across cell lines (e.g., HeLa vs. normal fibroblasts) to differentiate selective toxicity.
- ROS detection assays : Link discrepancies to oxidative stress mechanisms (e.g., DCFH-DA fluorescence).
- Meta-analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?
- Methodological Answer :
- Hydrolysis/photolysis assays : Use OECD 111 guidelines (pH 4–9, UV light at 254 nm) to quantify half-lives.
- LC-QTOF-MS : Identify degradation products (e.g., dechlorinated or hydroxylated derivatives).
- QSAR models : Predict bioaccumulation potential based on logP and molecular weight .
Q. What experimental designs minimize confounding variables in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Fractional factorial design : Test substituent effects (e.g., chloro vs. methoxy groups) with minimal combinatorial redundancy.
- Multivariate analysis : Use PCA or PLS regression to isolate key variables (e.g., electronic vs. steric effects).
- Control groups : Include analogs lacking the diazenyl group to assess its role in bioactivity .
Data Analysis and Validation
Q. How are crystallographic data discrepancies (e.g., thermal displacement parameters) addressed during refinement?
- Methodological Answer : SHELXL refinement employs TLS (Translation-Libration-Screw) models to correct anisotropic displacement errors. R-factor convergence (<5%) and Fo vs. Fc maps validate adjustments. For example, thermal parameters for the chlorophenyl group are refined with restraints to avoid overfitting .
Q. What statistical approaches validate reproducibility in biological assays involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
